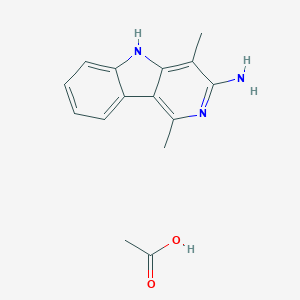
Acetato de Trp-P-1
Descripción general
Descripción
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, also known as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inducción de apoptosis en hepatocitos
El acetato de Trp-P-1 se ha identificado como un potente inductor de apoptosis en hepatocitos de rata cultivados primarios . Esta aplicación es significativa en el estudio de las enfermedades hepáticas y la evaluación de la posible hepatotoxicidad de los nuevos fármacos. La capacidad del compuesto para inducir cambios morfológicos en la cromatina nuclear y la fragmentación del ADN internucleosomal lo convierte en una herramienta valiosa para comprender los mecanismos de muerte celular en las células hepáticas.
Estudios de carcinogenicidad
Debido a su formación durante el proceso de cocción, el this compound sirve como compuesto modelo para estudiar los efectos carcinogénicos de las aminas heterocíclicas . Su papel en la activación de las vías dependientes de caspasa proporciona información sobre la base molecular de la carcinogénesis, particularmente en el contexto de la exposición dietética a los alimentos cocinados.
Activación de caspasas en esplenocitos
Las investigaciones han demostrado que el this compound puede activar diferentes caspasas en esplenocitos de rata, lo que lleva tanto a la apoptosis como a la necrosis . Esta aplicación es crucial para los estudios de inmunotoxicología, donde es necesario comprender el impacto de los compuestos en los componentes celulares del sistema inmunitario.
Investigación de las propiedades mutagénicas
El this compound es conocido por sus propiedades mutagénicas, que se estudian utilizando sistemas celulares bacterianos y de mamíferos . Esta investigación es esencial para evaluar los riesgos genéticos asociados con la exposición a mutágenos ambientales y para desarrollar estrategias para mitigar estos riesgos.
Síntesis de dispositivos orgánicos electroluminiscentes
La estructura única del compuesto se ha utilizado en la síntesis de nuevos compuestos de amina aromática para dispositivos orgánicos electroluminiscentes . Esta aplicación demuestra el potencial del this compound en el desarrollo de nuevos materiales para dispositivos de iluminación y pantallas.
Estudio de la inhibición de la reparación del ADN
Se ha descubierto que el this compound inhibe la reparación del daño al ADN inducido por UV, aumentando la letalidad inducida por UV y la frecuencia de mutación . Esta aplicación es particularmente relevante en el campo de la fotobiología, donde es fundamental comprender los efectos de la radiación UV en los mecanismos de reparación del ADN.
Mecanismo De Acción
Target of Action
The primary target of Trp-P-1 acetate is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a class of widely distributed channel proteins in the nervous system that play a crucial role in sensory signaling, cellular calcium regulation, and developmental influences . They are responsible for various sensory responses including heat, cold, pain, and stress .
Mode of Action
It is known that trpa1 receptors are nonselective cation channels permeable to ca2+, na+, and k+ . These receptors can be activated or inhibited by various chemicals, leading to different biological responses .
Biochemical Pathways
Trp-P-1 acetate is involved in the metabolism of tryptophan (Trp), which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Studies on similar compounds like triptorelin have shown that disease progression can be controlled by modulating trp metabolism .
Result of Action
Trp-P-1 acetate has been found to induce apoptosis, as measured by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . This suggests that it may have a significant impact on cellular health and function.
Action Environment
The action, efficacy, and stability of Trp-P-1 acetate can be influenced by various environmental factors. For instance, the formation of heterocyclic amines (HAs), a group of compounds to which Trp-P-1 acetate belongs, can be affected by cooking cycle times of marinating juice and reheating .
Análisis Bioquímico
Biochemical Properties
Trp-P-1 acetate is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce apoptosis in primary cultured rat hepatocytes . The nature of these interactions is complex and involves changes in molecular structures and functions .
Cellular Effects
Trp-P-1 acetate has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, as observed in primary cultured rat hepatocytes . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Trp-P-1 acetate involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis in rat hepatocytes, suggesting a potential interaction with the molecular machinery involved in programmed cell death .
Dosage Effects in Animal Models
The effects of Trp-P-1 acetate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported, it is known that Trp-P-1 acetate can induce apoptosis in rat hepatocytes , suggesting that its effects could potentially vary with dosage.
Metabolic Pathways
Trp-P-1 acetate is involved in the metabolic pathways of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and Trp-P-1 acetate could potentially interact with these components, affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Trp-P-1 acetate within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details about the transport and distribution of Trp-P-1 acetate are currently limited, it is known that tryptophan and its derivatives can cross the blood-brain barrier in the free form with the involvement of a competitive and nonspecific L-type amino acid transporter .
Propiedades
IUPAC Name |
acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021416 | |
| Record name | Trp-P-1 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75104-43-7, 68808-54-8 | |
| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75104-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068808548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075104437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trp-P-1 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trp-P-1 form during cooking, and can its formation be minimized?
A1: HCAs like Trp-P-1 arise from the reaction between creatinine, amino acids, and sugars at high temperatures. [] While eliminating HCA formation entirely is challenging, research suggests that incorporating certain spices like red prickly ash and galangal during cooking can significantly reduce their formation. These spices, rich in phenolic compounds and antioxidants, may interfere with the chemical reactions that produce HCAs. [] Further research is needed to explore the efficacy of other culinary herbs and spices in mitigating HCA formation.
Q2: What are the known biological effects of Trp-P-1 exposure?
A2: Studies show that Trp-P-1 exhibits concerning effects on male mice. Notably, it can decrease serum testosterone levels by suppressing the expression of genes crucial for testosterone synthesis in the testes. [] Additionally, Trp-P-1 exposure has been linked to the induction of cytochrome P4501a2 (Cyp1a2), a liver enzyme involved in metabolizing various compounds, including drugs and toxins. [] This induction suggests that Trp-P-1 may interfere with drug metabolism and potentially increase the risk of toxicity from other substances.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


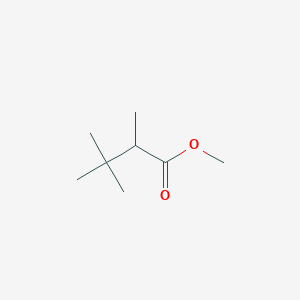
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

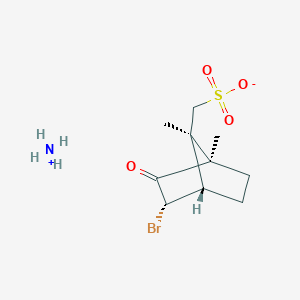
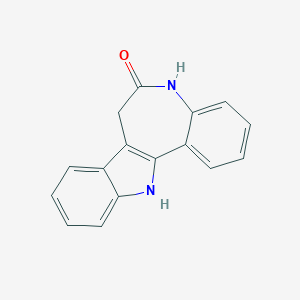
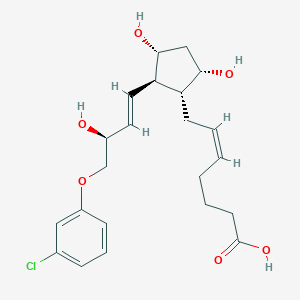
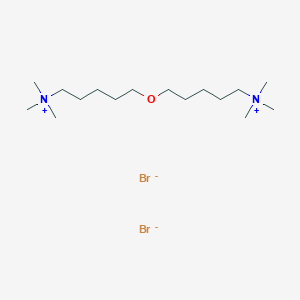
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

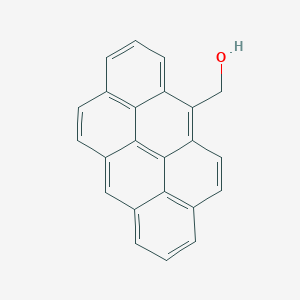
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
